3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,3,5,7,9,11,13-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole is a complex heterocyclic compound featuring three imidazole rings fused to a benzene core. This unique structure endows it with significant chemical and biological properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the cyclization of trinitrosophloroglucinol with hydrazine hydrate in acetic acid . This reaction leads to the formation of the triimidazole structure through a series of intermediate steps.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of catalysts and controlled reaction conditions is crucial to ensure the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the electronic structure of the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various alkylated or halogenated compounds.
Wissenschaftliche Forschungsanwendungen
1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism by which 1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole exerts its effects involves its interaction with specific molecular targets. The compound’s imidazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, disrupt microbial cell walls, or interfere with DNA replication .
Vergleich Mit ähnlichen Verbindungen
1H-Benzo[d]imidazole: A simpler structure with one imidazole ring fused to a benzene ring.
1H-Benzo[d]thiazole: Similar to benzoimidazole but with a sulfur atom replacing one of the nitrogen atoms.
1H-Benzo[d]oxazole: Contains an oxygen atom in place of one nitrogen in the imidazole ring.
Uniqueness: 1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole’s three imidazole rings provide a higher degree of reactivity and potential for interaction with various targets compared to its simpler counterparts. This makes it particularly valuable in applications requiring complex molecular interactions .
Eigenschaften
CAS-Nummer |
103349-75-3 |
---|---|
Molekularformel |
C9H4N6 |
Molekulargewicht |
196.173 |
InChI |
InChI=1S/C9H4N6/c1-10-4-5(11-1)7-9(15-3-13-7)8-6(4)12-2-14-8/h1-3H,(H,10,11) |
InChI-Schlüssel |
CLIUTTUMFJMISK-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C3=NC=NC3=C4C2=NC=N4 |
Synonyme |
1H-Benzo[1,2-d:3,4-d:5,6-d]triimidazole(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.